Bienvenue dans la boutique en ligne BenchChem!

Vinylcytidine

Antiviral Research Herpes Simplex Virus Nucleoside Analog Selectivity

Procure 5-Vinylcytidine (≥98%) as a high-selectivity antiviral reference standard (ID50 0.2 µg/mL vs HSV) or as a live-cell RNA tracking probe with 48h minimal cytotoxicity. Its 5-vinyl group uniquely enables oligonucleotide cross-linking and DPD prodrug (Ro-0094889) development—capabilities absent in 5-aza/5-methyl analogs. For SAR, longitudinal RNA dynamics, or bioconjugation studies.

Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
Cat. No. B1246801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylcytidine
Synonyms1'-alpha-vinylcytidine
1'-vinylcytidine
Molecular FormulaC11H15N3O5
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC=CC1(C(C(C(O1)CO)O)O)N2C=CC(=NC2=O)N
InChIInChI=1S/C11H15N3O5/c1-2-11(9(17)8(16)6(5-15)19-11)14-4-3-7(12)13-10(14)18/h2-4,6,8-9,15-17H,1,5H2,(H2,12,13,18)/t6-,8-,9-,11-/m1/s1
InChIKeyMVZNHAMKEVDCNA-PNHWDRBUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinylcytidine (5-Vinylcytidine) for Research Procurement: Compound Class, Structural Identity, and Core Indications


Vinylcytidine, commonly referenced in research catalogs as 5-Vinylcytidine (CAS: 1846584-62-0), is a synthetic cytidine nucleoside analog characterized by a vinyl substitution at the 5-position of the pyrimidine base [1]. This structural modification places it within the broader class of nucleoside antimetabolites and DNA methyltransferase (DNMT) inhibitors, with documented biological activities spanning antiviral and anticancer domains . Specifically, the 2′-deoxy derivative (2′-deoxy-5-vinylcytidine) has been characterized for anti-herpes simplex virus (HSV) activity, while the ribonucleoside form and its prodrug derivatives (e.g., Ro-0094889) have been investigated in the context of solid tumor therapy via dihydropyrimidine dehydrogenase (DPD) modulation [2]. The compound is commercially available for research use only, with a typical purity of ≥98%, and is supplied as a solid requiring storage at -20°C for long-term stability .

Why 5-Vinylcytidine Cannot Be Interchanged with Generic Cytidine Analogs in Targeted Research Applications


Despite the commercial availability of numerous cytidine analogs (e.g., Zebularine, 5-Azacytidine, Gemcitabine), substitution is not scientifically valid due to distinct structural determinants that dictate divergent target engagement, metabolic stability, and toxicity profiles. Generic cytidine analogs are a heterogeneous class; for instance, 5-Azacytidine acts as a covalent DNMT1 inhibitor after incorporation into DNA, whereas 2′-deoxy-5-vinylcytidine exhibits a selectivity index of 225 against HSV replication, a property not shared by unsubstituted or halogenated analogs [1]. Furthermore, the vinyl modification at the 5-position confers unique Michael acceptor properties enabling polymerization behavior and oligonucleotide cross-linking applications that are structurally inaccessible to 5-methyl or 5-aza substituted analogs [2]. Consequently, experimental outcomes are contingent upon the precise substitution pattern, making direct replacement without revalidation a high-risk approach that may lead to false-negative results or misinterpretation of structure-activity relationships.

Quantitative Evidence Guide: Differentiating 5-Vinylcytidine from Closest Analogs and In-Class Candidates


Anti-Herpes Simplex Virus (HSV) Activity: 2′-Deoxy-5-Vinylcytidine vs. 2′-Deoxy-5-Vinyluridine

In a direct head-to-head comparison, 2′-deoxy-5-vinylcytidine demonstrates antiviral activity against both HSV type 1 and type 2 that is nearly equivalent to its uridine counterpart, but with substantially reduced cytotoxicity [1]. The compound achieved an ID50 of 0.2 μg/mL against herpes virus replication and a calculated selectivity index of 225 [2].

Antiviral Research Herpes Simplex Virus Nucleoside Analog Selectivity

Cellular Cytotoxicity Profile: 5-Vinylcytidine vs. 5-Ethynylcytidine in Prolonged Incubation

In comparative RNA metabolic labeling experiments, 5-Vinylcytidine maintains cell viability with no significant change in proliferation after 48 hours of incubation, whereas 5-Ethynylcytidine induces significant cytotoxicity and observable growth inhibition under identical conditions .

RNA Metabolic Labeling Cytotoxicity Assay Live-Cell Imaging

DNA Methyltransferase (DNMT) Inhibitory Mechanism: Class-Level Distinction from Zebularine

5-Vinylcytidine belongs to the cytidine analog class that inhibits DNA methyltransferases, a mechanism shared with Zebularine (HY-13420). However, as a 5-vinyl-substituted derivative, it represents a distinct chemical scaffold with potentially altered incorporation kinetics and metabolic stability relative to the 5-aza or 5,6-dihydro modifications present in comparator compounds . Quantitative head-to-head DNMT inhibition data (IC50 values) for 5-Vinylcytidine versus Zebularine is not available in the public literature, which limits direct potency ranking.

Epigenetics DNA Methyltransferase Inhibition Cancer Therapeutics

Prodrug Development Pathway: 5′-Deoxy-5-Vinylcytidine (Ro-0094889) as DPD Modulator in Solid Tumors

The 5′-deoxy-5-vinylcytidine scaffold has been advanced as the prodrug Ro-0094889 (2′,3′-Di-O-acetyl-5′-deoxy-5-vinylcytidine), designed to enhance capecitabine efficacy by generating the DPD inhibitor 5-vinyluracil preferentially in tumor tissues [1]. This compound reached Phase 1 clinical evaluation for solid tumors/cancer (ICD-11: 2A00-2F9Z), demonstrating a distinct development trajectory compared to other cytidine analogs that directly inhibit DNA synthesis [2]. Pharmacokinetic data from single ascending dose studies show that at 20 mg dosage, the major metabolite excretion (5′-deoxy-5-vinylcytidine) accounts for 45% of the administered dose, with a Cmax of 13.32 ± 5.67 ng/mL .

Prodrug Dihydropyrimidine Dehydrogenase Inhibitor Capecitabine Enhancement Solid Tumor

Optimal Research and Industrial Application Scenarios for Vinylcytidine Based on Verified Evidence


Antiviral Drug Discovery: Screening for Selective Anti-HSV-1 and HSV-2 Agents

Based on direct comparative evidence demonstrating an ID50 of 0.2 μg/mL against both HSV-1 and HSV-2 with a selectivity index of 225 [1], 2′-deoxy-5-vinylcytidine is optimally deployed as a reference standard or lead scaffold in antiviral screening programs. Its favorable therapeutic window relative to 2′-deoxy-5-vinyluridine makes it particularly suitable for structure-activity relationship (SAR) studies aimed at optimizing the balance between antiviral potency and host cell toxicity.

RNA Metabolic Labeling and Live-Cell Imaging with Minimal Cytotoxic Interference

For researchers requiring prolonged RNA tracking in live cells, 5-Vinylcytidine offers a critical advantage over ethynyl-modified analogs: it maintains cell viability and normal proliferation after 48 hours of incubation, whereas 5-ethynylcytidine induces significant cytotoxicity under identical conditions . This makes it the preferred choice for longitudinal RNA dynamics studies where compound-induced artifacts must be minimized.

Preclinical Dihydropyrimidine Dehydrogenase (DPD) Modulation and Capecitabine Combination Studies

The vinylcytidine scaffold serves as the core structure for Ro-0094889, a prodrug designed to enhance capecitabine efficacy through tumor-selective DPD inhibition [2]. Researchers investigating DPD modulation, 5-fluorouracil (5-FU) catabolism, or capecitabine combination strategies in solid tumor models may procure 5′-deoxy-5-vinylcytidine or its acetylated derivatives as mechanistic probes or lead optimization starting points, supported by human Phase 1 pharmacokinetic data showing a Cmax of 13.32 ng/mL at 20 mg dose .

Oligonucleotide Cross-Linking and Nucleic Acid Probe Development

6-Vinylcytidine derivatives possess good Michael acceptor properties that enable their use as reactive building blocks for cross-linking oligonucleotides [3]. This application scenario is distinct from the compound's biological activity and leverages the unique chemical reactivity of the vinyl group for bioconjugation and nucleic acid structural biology studies, a capability not shared by 5-methyl or 5-halogenated cytidine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinylcytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.